molecular formula C15H16F2N2O2S B10950772 (5Z)-3-butyl-5-[4-(difluoromethoxy)benzylidene]-2-thioxoimidazolidin-4-one

(5Z)-3-butyl-5-[4-(difluoromethoxy)benzylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B10950772
M. Wt: 326.4 g/mol
InChI Key: UUJFHUNUZFCKDD-XFXZXTDPSA-N
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Description

3-BUTYL-5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes a butyl group, a difluoromethoxy phenyl group, and a thioxodihydroimidazol-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps, starting with the preparation of the core imidazole structure. This is followed by the introduction of the butyl group and the difluoromethoxy phenyl group through various organic reactions. Common reagents used in these reactions include butyl bromide, difluoromethoxy benzene, and thiourea. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or other polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-BUTYL-5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-BUTYL-5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-BUTYL-5-{(Z)-1-[4-(METHOXY)PHENYL]METHYLIDENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
  • 3-BUTYL-5-{(Z)-1-[4-(TRIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
  • 3-BUTYL-5-{(Z)-1-[4-(CHLOROMETHOXY)PHENYL]METHYLIDENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE

Uniqueness

The uniqueness of 3-BUTYL-5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE lies in the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound particularly interesting for applications requiring specific interactions with biological targets or unique material properties.

Properties

Molecular Formula

C15H16F2N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H16F2N2O2S/c1-2-3-8-19-13(20)12(18-15(19)22)9-10-4-6-11(7-5-10)21-14(16)17/h4-7,9,14H,2-3,8H2,1H3,(H,18,22)/b12-9-

InChI Key

UUJFHUNUZFCKDD-XFXZXTDPSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC(F)F)/NC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC=C(C=C2)OC(F)F)NC1=S

Origin of Product

United States

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